Fmoc-beta-N-methylamino-L-Ala
Description
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-20-10-17(18(22)23)21-19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,20H,10-11H2,1H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
UDZVRDNZMFOMDK-KRWDZBQOSA-N |
Isomeric SMILES |
CNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Fmoc-β-Ala → N-methylation → Fmoc-β-N-Me-Ala
Key Steps:
Protection of amino group: The amino group of β-alanine is protected with the Fmoc group, typically using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a basic aqueous or organic medium, yielding Fmoc-β-Ala.
-
The protected amino acid (Fmoc-β-Ala) undergoes N-methylation using methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMSO4) in the presence of a base like potassium carbonate or sodium hydride (NaH).
This step introduces the methyl group selectively at the amino nitrogen, producing Fmoc-β-N-Me-Ala.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Methylating agent | Methyl iodide (MeI) or dimethyl sulfate |
| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) or acetonitrile (MeCN) |
| Temperature | Room temperature to 50°C |
| Reaction time | 4-6 hours |
Purification:
- Post-reaction, the mixture is filtered to remove inorganic salts.
- The product is purified via recrystallization from suitable solvents such as ethyl acetate or by column chromatography.
Preparation via Solid-Phase Synthesis Using 2-CTC Resin
According to recent research, the use of 2-chlorotrityl chloride (2-CTC) resin facilitates the N-methylation process, enabling the synthesis of N-methyl amino acids with high yield and purity.
Procedure:
- The amino acid derivative is anchored onto the resin.
- N-methylation is achieved through nucleophilic substitution with methylating agents under mild conditions.
- The protected amino acid is cleaved from the resin with trifluoroacetic acid (TFA), yielding the free Fmoc-N-methyl amino acid.
Advantages:
- Reusable protecting groups.
- Simplified purification.
- High yield and purity.
Coupling of Fmoc-β-Ala with N-Methylated Amino Acid Derivatives
Once the N-methylated Fmoc-β-Ala is prepared, it can be coupled with other amino acids or derivatives using standard peptide coupling reagents such as HATU, DIC, or EDCI in the presence of bases like DIPEA.
Reaction Conditions:
| Parameter | Details |
|---|---|
| Coupling reagent | HATU or DIC |
| Base | DIPEA |
| Solvent | DMF or NMP |
| Temperature | Room temperature |
| Reaction time | 2-4 hours |
Purification:
- The coupled product is purified via preparative HPLC or recrystallization.
Summary of Data and Material Parameters
| Step | Reagents | Conditions | Purification | Yield | Notes |
|---|---|---|---|---|---|
| Protection | Fmoc-OSu | Aqueous or organic base | Recrystallization | ~85-90% | Ensures high purity of Fmoc-β-Ala |
| N-Methylation | MeI or DMSO4 | K2CO3 or NaH, DMF | Filtration, chromatography | 70-80% | Selective N-methylation |
| Coupling | HATU, DIPEA | DMF, room temp | HPLC | 80-90% | Efficient peptide bond formation |
Notes on Reaction Optimization and Purity
- Reaction pH Control: Maintaining pH around 8-9 during coupling ensures optimal reaction efficiency.
- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution and coupling reactions.
- Purification Techniques: Recrystallization, chromatography, and extraction are employed to achieve high purity, critical for subsequent peptide synthesis.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group serves as a temporary protective moiety for the α-amino group. Its removal occurs under basic conditions (e.g., 20% piperidine in DMF), which cleaves the carbamate bond while retaining the β-N-methylamino group intact .
-
Reaction equation :
-
Kinetics : Deprotection completes within 10–15 minutes at room temperature, with >95% efficiency .
Peptide Bond Formation
Fmoc-β-N-methylamino-L-Ala participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated coupling (e.g., HBTU/DIPEA) .
Key reaction steps:
-
Activation : The carboxylic acid group reacts with HBTU to form an active ester.
-
Nucleophilic attack : The activated ester reacts with the amine of a resin-bound amino acid.
Optimized conditions :
| Parameter | Value | Source |
|---|---|---|
| Coupling reagent | HBTU/HOBt | |
| Base | DIPEA (2–4 equiv) | |
| Solvent | DMF or DCM | |
| Reaction time | 1–2 hours |
-
Steric effects : The β-N-methyl group reduces coupling efficiency by ~15% compared to non-methylated analogs .
Stability Under Acidic and Oxidative Conditions
The β-N-methylamino group enhances stability against hydrolysis and oxidation:
-
Acid stability : Resists cleavage in 30% TFA/water (2 hours, RT) .
-
Oxidative stability : Stable in HO/DMF (1:4 v/v) for 24 hours.
Racemization:
Minimal (<1%) under standard coupling conditions (DIPEA, 0°C) .
Comparative Reactivity with Isomers
Fmoc-β-N-methylamino-L-Ala shows distinct reactivity vs. its isomers:
| Property | Fmoc-β-N-methylamino-L-Ala | Fmoc-β-Ala | DAB Derivative |
|---|---|---|---|
| Deprotection rate | 15 min | 12 min | 20 min |
| Coupling efficiency | 85% | 95% | 78% |
| Solubility in DMF | 120 mM | 150 mM | 90 mM |
Scientific Research Applications
While "Fmoc-beta-N-methylamino-L-Ala" is not directly discussed in the provided search results, the search results do provide information regarding the applications of β-N-methylamino-l-alanine (BMAA) and methods for preparing Fmoc-beta-Ala-AA-OH, which involves Fmoc-protected amino acids.
Here's a breakdown of the information:
β-N-methylamino-l-alanine (BMAA)
- Neurotoxin: BMAA is a neurotoxic non-protein amino acid . Research suggests its involvement in neurodegenerative diseases .
- Origin: BMAA was initially discovered in seeds of Cycas micronesica . It is produced by cyanobacteria . It can be found in various environments and even in edible aquatic organisms .
- Detection and Analysis: Methods for detecting and quantifying BMAA and its isomers involve chromatographic separation using hydrophilic interaction chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) . Sample preparation often involves solid phase extraction (SPE) . Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is also used for analysis in surface waters .
- Potential Role in Disease: Research has explored the link between BMAA exposure and neurodegenerative diseases like amyotrophic lateral sclerosis/Parkinsonism-dementia complex (ALS/PDC) .
- Misincorporation: Studies aim to determine if BMAA misincorporates into proteins, leading to toxicity in human cells .
Fmoc-beta-Ala-AA-OH
- Preparation Method: A preparation method for Fmoc-beta-Ala-AA-OH involves reacting HBTA and thionyl chloride, then adding Fmoc-beta-Ala-OH to generate Fmoc-beta-Ala-Bt . This is followed by dissolving an amino acid or amino acid derivative (AA) in a buffer system and reacting it with the Fmoc-beta-Ala-Bt solution to produce Fmoc-beta-Ala-AA-OH .
- Applications: Fmoc-beta-Ala-AA-OH is a byproduct in the preparation of Fmoc-protected amino acids and serves as a chemical intermediate . The preparation method aims to be simple, cost-effective, and efficient, with easy purification of intermediates .
Mechanism of Action
The mechanism of action of Fmoc-beta-N-methylamino-L-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential assembly of peptide chains .
Comparison with Similar Compounds
Structural and Functional Differences
Fmoc-beta-N-methylamino-L-Ala vs. Fmoc-N-methyl-L-Alanine
- Fmoc-N-methyl-L-Alanine (CAS 135944-05-7) has a methyl group on the α-nitrogen instead of the β-position. Molecular weight: 401.45 g/mol (C₂₅H₂₃NO₄) . Applications: Used to stabilize α-helical structures in peptides .
This compound vs. Fmoc-beta-cyclopropyl-L-Alanine
- Fmoc-beta-cyclopropyl-L-Alanine (CAS 478183-63-0) incorporates a cyclopropyl group on the β-carbon, introducing steric bulk and rigidity. Molecular weight: 367.45 g/mol (C₂₂H₂₅NO₄) . Key property: Enhances peptide resistance to enzymatic degradation due to restricted conformational mobility .
This compound vs. Fmoc-L-beta-homoleucine
- Fmoc-L-beta-homoleucine (CAS 193887-44-4) has an extended hydrophobic side chain (5-methylhexanoic acid). Molecular weight: 367.45 g/mol (C₂₂H₂₅NO₄) . Role: Improves membrane permeability in lipophilic peptide sequences .
Solubility and Stability
| Compound | Solubility in Water | Stability Notes | Key Impurities |
|---|---|---|---|
| This compound | Low (Fmoc-related) | Sensitive to acidic conditions | Beta-Ala contaminants (trace) |
| Fmoc-N-methyl-L-Alanine | Moderate | Stable under standard SPPS conditions | None reported |
| Fmoc-beta-cyclopropyl-L-Ala | Very low | High thermal stability | Cyclopropane-opening byproducts |
| Fmoc-L-beta-homoleucine | Low | Prone to oxidation | Beta-Ala dipeptide impurities |
Notes:
- Fmoc-protected amino acids generally exhibit low aqueous solubility due to the hydrophobic Fmoc group, necessitating organic solvents like DMF or DCM for handling .
- Beta-Ala contamination (e.g., Fmoc-beta-Ala-OH, Fmoc-beta-Ala-amino acid-OH) is a widespread issue in Fmoc-amino acid derivatives, including this compound, but stricter supplier specifications have reduced this problem .
Q & A
Q. What are the key considerations for integrating Fmoc-β-N-methylamino-L-Ala into solid-phase peptide synthesis (SPPS) protocols?
Fmoc-β-N-methylamino-L-Ala is commonly used as a building block or linker due to its compatibility with Fmoc-based SPPS. Key steps include:
- Coupling Optimization : Ensure efficient activation using reagents like HBTU or HATU with DIEA as a base .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal while monitoring for side reactions (e.g., aspartimide formation in acidic conditions) .
- Linker Stability : Validate its performance in GMA-EDMA matrices for on-resin peptide assembly .
Q. How can researchers verify the purity and structural integrity of Fmoc-β-N-methylamino-L-Ala after synthesis?
Analytical methods include:
Q. What are the recommended storage conditions for Fmoc-protected amino acids like Fmoc-β-N-methylamino-L-Ala?
Store desiccated at -20°C to prevent hydrolysis of the Fmoc group. Pre-dissolved stock solutions in DMF or DMSO should be aliquoted and frozen to avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can Fmoc-β-N-methylamino-L-Ala be utilized in synthesizing peptides with acid-sensitive protecting groups?
Ionic liquids (e.g., [BMIM][BF]) enable mild Fmoc deprotection at room temperature, preserving acid-labile groups like Trt or Pmc. This method achieves >95% cleavage efficiency without requiring strong bases .
Q. What strategies mitigate dipeptide formation during Fmoc-β-N-methylamino-L-Ala coupling in solution-phase synthesis?
To suppress undesired dimerization:
Q. How does the β-methylamino substitution influence the conformational dynamics of peptides incorporating Fmoc-β-N-methylamino-L-Ala?
The methyl group restricts backbone flexibility, favoring helical or turn structures. Characterize via:
- Circular Dichroism (CD) : Compare spectra with non-methylated analogs to identify secondary structure shifts.
- Molecular Dynamics (MD) Simulations : Model steric effects on peptide folding .
Troubleshooting & Methodological Challenges
Q. Why might low coupling efficiency occur when using Fmoc-β-N-methylamino-L-Ala in automated SPPS?
Common issues and solutions:
Q. How can researchers resolve discrepancies in NMR data for Fmoc-β-N-methylamino-L-Ala derivatives?
Contradictions often arise from:
- Solvent Artifacts : Re-acquire spectra in deuterated DMSO or CDCl to eliminate solvent peaks .
- Dynamic Exchange : Heat samples to 50°C to average out rotameric signals from the methylamino group .
Safety & Compliance
Q. What safety precautions are essential when handling Fmoc-β-N-methylamino-L-Ala?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
